molecular formula C11H16N4OS B5344871 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE

2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE

Cat. No.: B5344871
M. Wt: 252.34 g/mol
InChI Key: MEKKNHYRFAMZFQ-UHFFFAOYSA-N
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Description

2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-cyclopropyl-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-3-6-15-8(2)13-14-11(15)17-7-10(16)12-9-4-5-9/h3,9H,1,4-7H2,2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKNHYRFAMZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC=C)SCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of allyl bromide with 5-methyl-4H-1,2,4-triazole-3-thiol to form the allyl-substituted triazole. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various cellular effects. For example, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE can be compared with other triazole derivatives such as:

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